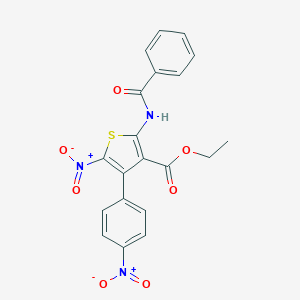
Ethyl 2-benzamido-5-nitro-4-(4-nitrophenyl)thiophene-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-benzamido-5-nitro-4-(4-nitrophenyl)thiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-benzamido-5-nitro-4-(4-nitrophenyl)thiophene-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Amidation: The benzoylamino group is introduced through an amidation reaction, where benzoyl chloride reacts with an amine in the presence of a base such as triethylamine.
Esterification: The ester group is formed by reacting the carboxylic acid derivative with ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-benzamido-5-nitro-4-(4-nitrophenyl)thiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, where substituents such as halogens or alkyl groups are introduced.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous acid or base.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Halogens (e.g., chlorine, bromine), alkyl halides, Lewis acids.
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.
Major Products Formed
Reduction: Amino derivatives.
Substitution: Halogenated or alkylated derivatives.
Hydrolysis: Carboxylic acid derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-benzamido-5-nitro-4-(4-nitrophenyl)thiophene-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Biological Research: The compound is used in studies involving enzyme inhibition and protein binding.
Industrial Applications: It is explored for its potential use in the synthesis of advanced materials and as a precursor for other biologically active compounds.
Wirkmechanismus
The mechanism of action of Ethyl 2-benzamido-5-nitro-4-(4-nitrophenyl)thiophene-3-carboxylate involves its interaction with specific molecular targets. The nitro groups can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The benzoylamino group may also play a role in binding to proteins or enzymes, inhibiting their activity and affecting cellular processes.
Vergleich Mit ähnlichen Verbindungen
Ethyl 2-benzamido-5-nitro-4-(4-nitrophenyl)thiophene-3-carboxylate can be compared with other thiophene derivatives such as:
Thiophene-2-carboxylic acid: A simpler thiophene derivative with fewer functional groups.
2-Aminothiophene: Contains an amino group instead of the benzoylamino group.
5-Nitrothiophene-2-carboxylic acid: Similar nitro and carboxylic acid groups but lacks the benzoylamino and ethyl ester groups.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and biological activity.
Eigenschaften
Molekularformel |
C20H15N3O7S |
|---|---|
Molekulargewicht |
441.4g/mol |
IUPAC-Name |
ethyl 2-benzamido-5-nitro-4-(4-nitrophenyl)thiophene-3-carboxylate |
InChI |
InChI=1S/C20H15N3O7S/c1-2-30-20(25)16-15(12-8-10-14(11-9-12)22(26)27)19(23(28)29)31-18(16)21-17(24)13-6-4-3-5-7-13/h3-11H,2H2,1H3,(H,21,24) |
InChI-Schlüssel |
FQPWDXOWZQHWPX-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC(=C1C2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])NC(=O)C3=CC=CC=C3 |
Kanonische SMILES |
CCOC(=O)C1=C(SC(=C1C2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])NC(=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(2Z)-3-(1H-benzimidazol-2-yl)-2H-chromen-2-ylidene]-2-methylaniline](/img/structure/B420953.png)
![2,3,6,7,8,9-hexahydro[1]benzothieno[2,3-d]pyrrolo[1,2-a]pyrimidin-10(1H)-one](/img/structure/B420957.png)
![ethyl 5-[(4-anilino-3-cyanopyridin-2-yl)oxy]-2-(chloromethyl)-1-(4-methoxyphenyl)-1H-indole-3-carboxylate](/img/structure/B420958.png)
![2-[(3-oxo-3H-benzo[f]chromen-2-yl)carbonyl]-3H-benzo[f]chromen-3-one](/img/structure/B420959.png)

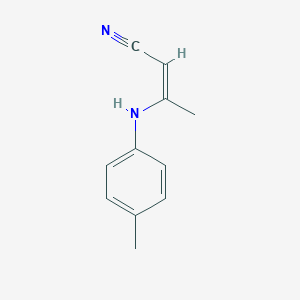
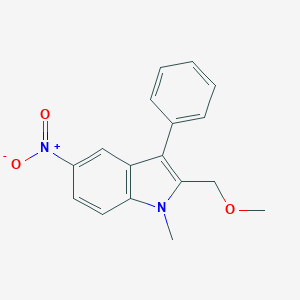
![ethyl 2-(isothiocyanatomethyl)-5-{[(4-methylphenyl)sulfonyl]oxy}-1-phenyl-1H-indole-3-carboxylate](/img/structure/B420966.png)
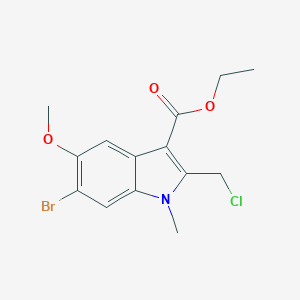
![5-Bromo-2-phenylbenzo[a]furo[3,2-c]phenazine](/img/structure/B420971.png)
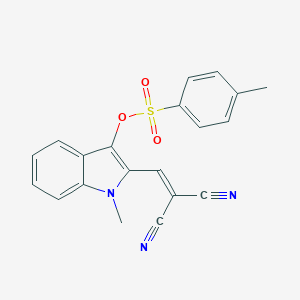
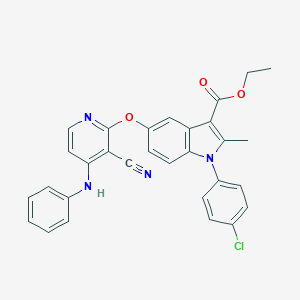

![ethyl 6-bromo-4-(3-chloropropanoyl)-2-methyl-4H-thieno[2,3-b][1,4]benzothiazine-3-carboxylate](/img/structure/B420975.png)
